molecular formula C10H6ClF3N2O3 B2595502 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione CAS No. 339101-22-3

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2595502
CAS No.: 339101-22-3
M. Wt: 294.61
InChI Key: ONTPJOVFYVEZDD-UHFFFAOYSA-N
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Description

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties This compound features a pyrrole ring fused with a pyridinyl group, which is substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate. This can be achieved through halogenation and trifluoromethylation reactions of a suitable pyridine derivative.

    Coupling Reaction: The pyridinyl intermediate is then coupled with a dihydro-1H-pyrrole-2,5-dione derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced compounds.

Scientific Research Applications

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Bromo-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione: Similar structure with a bromo group instead of a chloro group.

    1-((3-Chloro-5-(difluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.

    1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-3,4-dione: Similar structure with different oxidation states on the pyrrole ring.

Uniqueness

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. The presence of both chloro and trifluoromethyl groups enhances its versatility in chemical reactions and its potential biological activities.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O3/c11-6-3-5(10(12,13)14)4-15-9(6)19-16-7(17)1-2-8(16)18/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTPJOVFYVEZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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